1,2,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester
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Overview
Description
1,2,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with three carboxylic acid groups and esterified with tert-butyl and methyl groups.
Preparation Methods
The synthesis of 1,2,4-piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester involves multiple steps. One common synthetic route includes the esterification of 1,2,4-piperidinetricarboxylic acid with tert-butyl alcohol and methanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,2,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety, forming amides or thioesters
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of 1,2,4-piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, binding to the active site of enzymes or receptors and altering their activity. The pathways involved in its mechanism of action depend on the specific biological system being studied .
Comparison with Similar Compounds
1,2,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester can be compared with similar compounds such as:
1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4,4-diethyl ester: This compound has a similar piperidine ring structure but differs in the ester groups attached, leading to variations in its chemical properties and applications.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Another related compound with a piperazine ring, which exhibits different reactivity and biological activity due to its distinct structure.
The uniqueness of this compound lies in its specific ester substitutions, which confer unique chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H20NO6- |
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Molecular Weight |
286.30 g/mol |
IUPAC Name |
2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-5-8(10(15)16)7-9(14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)/p-1 |
InChI Key |
VPZOZPSOJLQFGC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)C(=O)[O-] |
Origin of Product |
United States |
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